molecular formula C6H9NO2S2 B1375140 2-(Thiophen-2-yl)ethane-1-sulfonamide CAS No. 257889-66-0

2-(Thiophen-2-yl)ethane-1-sulfonamide

Cat. No. B1375140
M. Wt: 191.3 g/mol
InChI Key: MUVXKGKUECYBHJ-UHFFFAOYSA-N
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Patent
US07091201B2

Procedure details

A solution of crude 2-thiophen-2-yl-ethanesulfonyl chloride (25 g) in THF (400 ml) was treated with sat. aq. ammonia (60 ml) at 0° C. The mixture was stirred at rt for 16 h before it was neutralised with 25% aq. HCl (60 ml). Bulk of the THF was evaporated. The aq. solution was extracted twice with EA. The organic phase was washed with water and evaporated. The remaining oil was purified by chromatography on silica gel eluting with heptane:EA 1:1. The product was further purified by recrystallisation from diethyl ether/pentane to give 2-thiophen-2-yl-ethanesulfonic acid amide (8.46 g) as off-white crystals. 1H-NMR (300 MHz, CDCl3): 3.36–3.50(m, 4H), 4.54(s br, 2H), 6.89–6.92(m, 1H), 6.95(dd, J=3.5, 5.1, 1H), 7.20(dd, J=1.1, 5.0, 1H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][CH2:7][S:8](Cl)(=[O:10])=[O:9].[NH3:12].Cl>C1COCC1>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][CH2:7][S:8]([NH2:12])(=[O:10])=[O:9]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
S1C(=CC=C1)CCS(=O)(=O)Cl
Name
Quantity
60 mL
Type
reactant
Smiles
N
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 16 h before it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Bulk of the THF was evaporated
EXTRACTION
Type
EXTRACTION
Details
The aq. solution was extracted twice with EA
WASH
Type
WASH
Details
The organic phase was washed with water
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The remaining oil was purified by chromatography on silica gel eluting with heptane:EA 1:1
CUSTOM
Type
CUSTOM
Details
The product was further purified by recrystallisation from diethyl ether/pentane

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
S1C(=CC=C1)CCS(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 8.46 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.